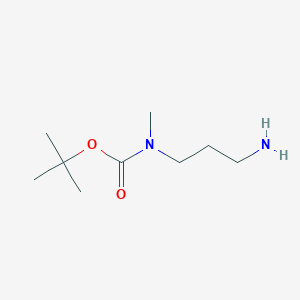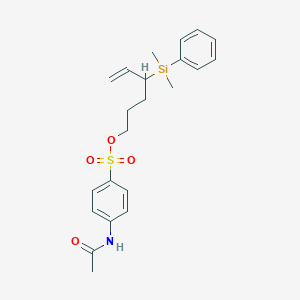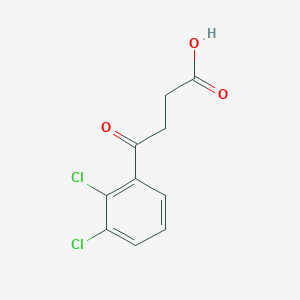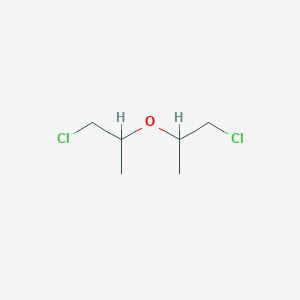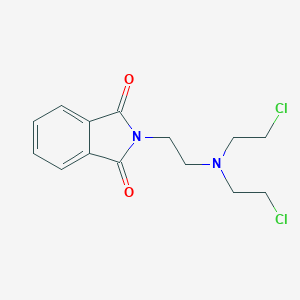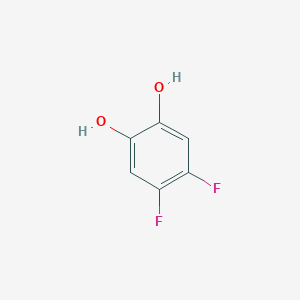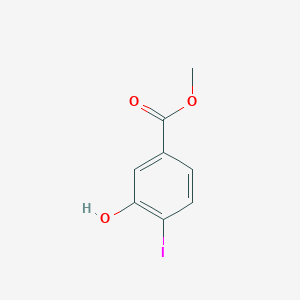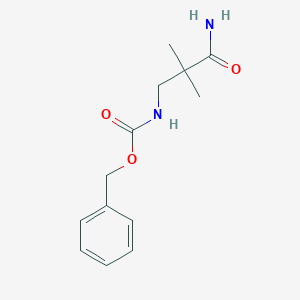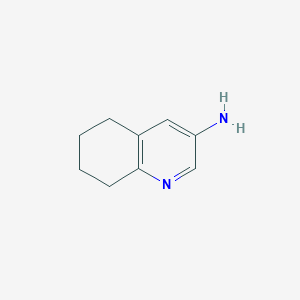
5,6,7,8-Tetrahydrochinolin-3-amin
Übersicht
Beschreibung
5,6,7,8-Tetrahydroquinolin-3-amine is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules and complex organic compounds. The compound is characterized by a tetrahydroquinoline core, which is a partially saturated bicyclic structure consisting of a benzene ring fused to a cyclohexene ring, with an amine group at the third position.
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinolin-3-amine derivatives can be achieved through various methods. One approach involves a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline in the presence of Candida antarctica Lipase B, yielding a significant amount of the (R)-acetamide enantiomer . Another method includes the one-pot multicomponent reactions (MCRs) that allow for the synthesis of substituted tetrahydroquinazolin-2-amine compounds, which are structurally related to tetrahydroquinolin-3-amine . Additionally, a one-pot synthesis has been optimized for the preparation of 5,6,7,8-tetrahydroquinolines with trifluoromethyl groups, which are valuable in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydroquinolin-3-amine is characterized by its tetrahydroquinoline skeleton. The presence of the amine group at the third position allows for further functionalization and the formation of various derivatives. The structure-activity relationships (SARs) of these derivatives, particularly those with a tetrahydroquinoline-based tricyclic system, have been studied for their biological activities, such as agonism at the 5-HT2C receptor .
Chemical Reactions Analysis
5,6,7,8-Tetrahydroquinolin-3-amine and its derivatives undergo a variety of chemical reactions. For instance, substituted tetrahydroquinoline-8-carboxylic esters can be prepared and further converted into amides, nitriles, and thioamides . The compound's reactivity also allows for the synthesis of tetrahydroisoquinoline derivatives with potential dopaminomimetic properties . Anodic cyanation has been employed as a key step in the synthesis of tetrahydroisoquinoline alkaloids, demonstrating the compound's utility in complex organic syntheses8.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroquinolin-3-amine derivatives are influenced by their molecular structure. The presence of the tetrahydroquinoline core imparts certain steric and electronic characteristics that are crucial for their biological activity. For example, the optimization of the 6,6,7-ring system for in vitro potency and selectivity at the 5-HT2B receptor highlights the importance of the compound's three-dimensional structure . The introduction of trifluoromethyl groups enhances the metabolic stability of the derivatives, making them valuable in medicinal chemistry . The methods used for the synthesis of these compounds, such as catalytic hydrogenation and acetamide hydrolysis, yield products with good to moderate yields depending on the position of the substituents .
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und Lagerung
„5,6,7,8-Tetrahydrochinolin-3-amin“ ist eine feste Verbindung mit einem Molekulargewicht von 148,21. Sie hat eine CAS-Nummer von 151224-99-6 und einen InChI-Schlüssel von YAUWAMCOBNCBCD-UHFFFAOYSA-N. Es wird empfohlen, diese Verbindung bei 4 °C zu lagern und vor Licht zu schützen .
Medizinische Bedeutung
Chinolin-Motive, zu denen „this compound“ gehört, sind in mehreren pharmakologisch aktiven heterozyklischen Verbindungen von essentieller Bedeutung, da sie in der medizinischen und industriellen Chemie vielfältig eingesetzt werden . Chinolin und seine Derivate sind ein wichtiger Kern in mehreren Naturprodukten und von der FDA zugelassenen Medikamenten . Sie werden aufgrund ihres breiten Spektrums an Bioreaktionen als privilegierte Struktur in der Medikamentenentwicklung angesehen .
Antitumoraktivität
Chinolin-Derivate haben eine vielversprechende Antitumoraktivität gezeigt. Zum Beispiel hat die Verbindung 5,7-Dibrom-8-Hydroxychinolin 50 eine signifikante Antitumoraktivität gegen die Zelllinien HeLa, HT29 und C6 gezeigt .
Antioxidative Aktivität
Chinolin-Derivate haben auch eine antioxidative Aktivität gezeigt, die bei der Behandlung von Krankheiten, die durch oxidativen Stress verursacht werden, von Vorteil sein kann
Safety and Hazards
The safety information for 5,6,7,8-Tetrahydroquinolin-3-amine indicates that it is classified under the GHS05 and GHS07 hazard pictograms . The compound has several hazard statements, including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUWAMCOBNCBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442975 | |
| Record name | 5,6,7,8-tetrahydroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151224-99-6 | |
| Record name | 5,6,7,8-tetrahydroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)
![(6R,7R)-3-[(Carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B132557.png)
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)
